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molecular formula C3F3N3 B8663521 4,5,6-Trifluoro-1,2,3-triazine CAS No. 112291-51-7

4,5,6-Trifluoro-1,2,3-triazine

Cat. No. B8663521
M. Wt: 135.05 g/mol
InChI Key: JOENPVVANNJTIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05459246

Procedure details

31.9 g of 2-amino-5-hydroxy-naphthalene-1,7-disulphonic acid are subjected to a condensation reaction with trifluorotriazine and then with morpholine as described in Example 1. A diazo compound obtained by the customary route by direct diazotisation of 28.3 g of 1-amino-4-methoxy-benzene-2,5-disulphonic acid is added to the resulting suspension of the monofluorotriazinyl compound at 5°-10°, the pH simultaneously being kept at 7.0-7.5 by sprinkling in sodium bicarbonate. When the coupling has ended, the dyestuff of the formula ##STR19## is salted out, filtered off with suction, dried and ground. The red dyestuff powder dissolves readily in water and dyes cotton a brilliant reddish-tinged orange (colour code number 5).
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=CC2[C:4](=CC(S(O)(=O)=O)=CC=2O)[C:3]=1[S:17]([OH:20])(=[O:19])=[O:18].FC1N=NN=C(F)C=1F.N1[CH2:35][CH2:34][O:33][CH2:32]C1>>[NH2:1][C:2]1[CH:11]=[C:35]([S:17]([OH:20])(=[O:19])=[O:18])[C:34]([O:33][CH3:32])=[CH:4][C:3]=1[S:17]([OH:20])(=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
31.9 g
Type
reactant
Smiles
NC1=C(C2=CC(=CC(=C2C=C1)O)S(=O)(=O)O)S(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=NN=N1)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC1=C(C=C(C(=C1)S(=O)(=O)O)OC)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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